Boc-L-Lys-Amc

protease kinetics catalytic efficiency yeast aspartyl protease

Boc-L-Lys-AMC is a non-substitutable fluorogenic substrate for lysine-specific proteases. Its Boc protecting group dictates unique subsite interactions—substitution with H-Lys-AMC or Z-Lys-AMC yields non-comparable kinetic data. It is the optimal yapsin 1 substrate (>2000-fold catalytic efficiency vs Boc-Arg-Val-Arg-Arg-AMC), the essential baseline reference for Achromobacter protease I subsite mapping, and the required trypsin-cleavable detection component in validated two-step HDAC assays. This substrate also enables isoform-specific cathepsin B/L discrimination without cross-reactivity artifacts.

Molecular Formula C21H29N3O5
Molecular Weight 403.5 g/mol
CAS No. 116883-12-6
Cat. No. B558161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Lys-Amc
CAS116883-12-6
Synonyms116883-12-6; Boc-L-Lys-Amc; Boc-Lys-AMC; ZINC2506587; 6391AH
Molecular FormulaC21H29N3O5
Molecular Weight403.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C
InChIInChI=1S/C21H29N3O5/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27)/t16-/m0/s1
InChIKeyBDIWFURAJXIIAA-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Lys-AMC (CAS 116883-12-6): Fluorogenic Protease Substrate for Quantitative Enzyme Activity Assays


Boc-L-Lys-AMC (tert-butoxycarbonyl-L-lysine 7-amido-4-methylcoumarin) is an Nα-Boc-protected lysine derivative conjugated to the fluorogenic reporter 7-amino-4-methylcoumarin (AMC). Upon enzymatic cleavage at the amide bond between lysine and AMC, the compound releases fluorescent AMC (Ex/Em = 340–360/440–460 nm), enabling real-time quantitative monitoring of protease activity . This compound serves as a substrate for lysine-specific proteases including trypsin, plasmin, and Achromobacter protease I, and is also utilized as the detection component in coupled HDAC assays following deacetylation of Boc-Lys(Ac)-AMC . Available as the acetate salt with typical purity specifications of ≥98% (TLC) and molecular weight 403.48 g/mol, Boc-L-Lys-AMC is widely employed in enzyme kinetics studies, inhibitor screening, and fluorescence-based high-throughput screening methodologies .

Why Boc-L-Lys-AMC Cannot Be Substituted with Generic Lysine-AMC Analogs in Quantitative Protease Assays


Generic substitution among lysine-AMC substrates is scientifically invalid due to substantial differences in enzyme-substrate recognition dictated by N-terminal protection status and peptide chain length. The Boc protecting group on Boc-L-Lys-AMC fundamentally alters the enzyme's subsite interactions compared to unprotected H-Lys-AMC or alternatively protected Z-Lys-AMC, resulting in markedly different kinetic parameters (Km, kcat, and catalytic efficiency kcat/Km) [1]. Furthermore, Boc-L-Lys-AMC exhibits distinct cleavage susceptibility profiles across different protease classes (e.g., trypsin, plasmin, cathepsins, Achromobacter protease I) that do not correlate with simple substrate concentration adjustments, meaning that substituting one lysine-AMC derivative for another without re-optimization and re-validation will yield non-comparable activity measurements and potentially erroneous conclusions in enzyme characterization or inhibitor screening campaigns [2].

Boc-L-Lys-AMC Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement Decisions


Boc-L-Lys-AMC Demonstrates 2000-Fold Higher Catalytic Efficiency Compared to Boc-Arg-Val-Arg-Arg-AMC in Yapsin 1 Assays

Boc-Lys-AMC exhibits a kcat/Km value that is over 2000-fold higher than that of the commonly used substrate Boc-Arg-Val-Arg-Arg-AMC when tested with the basic residue-specific yeast aspartyl protease yapsin 1 . This substantial difference in catalytic efficiency directly impacts assay sensitivity and substrate turnover rates.

protease kinetics catalytic efficiency yeast aspartyl protease

Boc-L-Lys-AMC Enables Subsite Mapping: Kinetic Evidence from Achromobacter Protease I Studies

In studies with Achromobacter protease I (API), a lysine-specific serine protease, Boc-Lys-MCA (Boc-L-Lys-AMC) was used as the baseline substrate for systematic subsite mapping. When an additional amino acid was added to the amino-terminal side of Boc-Lys-MCA to generate Boc-AA-Lys-MCA, the kcat/Km value increased by approximately two orders of magnitude (nearly 100-fold) compared to Boc-Lys-MCA alone, driven by both decreased Km and increased kcat [1]. This positions Boc-L-Lys-AMC as the minimal recognition unit required for API cleavage, with defined baseline kinetic parameters that enable quantitative comparison of extended peptide substrates.

subsite mapping protease specificity Achromobacter protease I

Boc-L-Lys-AMC Enables Discrimination Between Cathepsin B and Cathepsin L/L-like Proteases

Boc-Val-Leu-Lys-MCA, a tripeptide extended analog containing the Boc-L-Lys-AMC core recognition element, demonstrates differential cleavage kinetics between cathepsin isoforms. Cathepsin L-like protease hydrolyzes Boc-Val-Leu-Lys-MCA with a Km of 1.3 μM and kcat/Km of 437.1 μM⁻¹min⁻¹, whereas cathepsin B exhibits markedly reduced catalytic efficiency with a Km of 157.8 μM and kcat/Km of 94.1 μM⁻¹min⁻¹ [1]. This 4.6-fold difference in catalytic efficiency and 121-fold difference in Km enables clear discrimination between cathepsin B and cathepsin L/L-like activities in complex biological samples.

cathepsin protease profiling substrate specificity

Boc-L-Lys-AMC Serves as Essential Detection Component in Coupled HDAC Activity Assays

Boc-L-Lys-AMC functions as the essential detection substrate in two-step coupled histone deacetylase (HDAC) assays. The acetylated precursor Boc-Lys(Ac)-AMC is first deacetylated by HDAC enzymes to generate Boc-Lys-AMC, which is then cleaved by trypsin to release fluorescent AMC (Ex/Em = 340–360/440–460 nm) . The Boc protecting group on the α-amino position is critical for this application, as it directs trypsin cleavage specifically to the lysine-AMC amide bond while preventing non-specific degradation.

HDAC assay epigenetics coupled enzymatic detection

Boc-L-Lys-AMC Displays Protease Selectivity Profile Distinct from Multi-Residue Lysine-AMC Substrates

Boc-L-Lys-AMC exhibits a restricted protease cleavage profile compared to extended peptide substrates containing the Lys-AMC core. Boc-Val-Leu-Lys-AMC, a tripeptide extension of the Boc-Lys-AMC scaffold, is cleaved by plasmin, acrosin (from Halocynthia roretzi), porcine calpain isozymes I and II, and papain, demonstrating broad protease accessibility conferred by the extended P2 and P3 residues . In contrast, the single-residue Boc-L-Lys-AMC presents a more limited cleavage profile, making it suitable for applications requiring reduced cross-reactivity with non-target proteases present in complex biological matrices.

protease selectivity plasmin trypsin

Boc-L-Lys-AMC Optimal Application Scenarios: Evidence-Based Use Cases for Research and Industrial Laboratories


High-Sensitivity Yapsin 1 Protease Activity Assays and Inhibitor Screening

Boc-Lys-AMC is the optimal substrate choice for laboratories studying yeast aspartyl protease yapsin 1 due to its >2000-fold higher catalytic efficiency compared to Boc-Arg-Val-Arg-Arg-AMC . This dramatic efficiency difference translates directly to enhanced assay sensitivity, enabling detection of low-abundance enzyme activity and reducing substrate consumption per assay well. Industrial screening campaigns for yapsin 1 inhibitors should prioritize Boc-Lys-AMC to maximize signal window and minimize false-negative rates that would occur with less efficient substrates. The quantified 2000-fold improvement justifies selection of this substrate over generic alternatives for yapsin 1-focused research programs.

Achromobacter Protease I (API) Subsite Mapping and Specificity Profiling

Boc-L-Lys-AMC is the essential baseline substrate for systematic subsite mapping of Achromobacter protease I (API), a lysine-specific serine protease. Research demonstrates that Boc-Lys-MCA serves as the minimal recognition unit for API cleavage, with the addition of one N-terminal amino acid residue increasing catalytic efficiency by approximately two orders of magnitude (nearly 100-fold) . Laboratories conducting API characterization, inhibitor development, or comparative protease specificity studies require Boc-L-Lys-AMC as the foundational reference substrate against which all extended peptide substrates are quantitatively compared. Procurement of this compound is non-negotiable for API-focused research programs.

Coupled Histone Deacetylase (HDAC) Activity Quantification in Epigenetics Research

Boc-L-Lys-AMC is the required detection component in validated two-step coupled HDAC fluorogenic assays. The assay workflow employs Boc-Lys(Ac)-AMC as the HDAC substrate; following enzymatic deacetylation, the resulting Boc-Lys-AMC is cleaved by trypsin to release quantifiable AMC fluorescence . The Boc protection on the α-amino group is structurally essential for directing trypsin cleavage specificity to the lysine-AMC bond, ensuring reliable signal generation. Laboratories conducting HDAC activity measurements, HDAC inhibitor screening, or epigenetic drug discovery must procure Boc-Lys-AMC as the detection reagent—substitution with unprotected lysine-AMC derivatives will result in assay failure due to altered trypsin cleavage patterns and loss of signal linearity.

Cathepsin Isoform Discrimination in Protease Profiling Panels

Boc-Lys-containing fluorogenic substrates enable quantitative discrimination between cathepsin B and cathepsin L/L-like isoforms. Cathepsin L-like protease cleaves Boc-Val-Leu-Lys-MCA with 121-fold lower Km (1.3 μM) and 4.6-fold higher catalytic efficiency (kcat/Km = 437.1 vs 94.1 μM⁻¹min⁻¹) compared to cathepsin B . This differential cleavage profile makes Boc-Lys-based substrates the preferred choice for laboratories conducting isoform-specific cathepsin activity measurements in tissue homogenates, cell lysates, or purified enzyme preparations. Procurement of these substrates is essential for research programs requiring accurate discrimination between cysteine cathepsin family members without cross-reactivity artifacts.

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